molecular formula C17H21NO7 B054942 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione CAS No. 124756-24-7

2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione

Cat. No.: B054942
CAS No.: 124756-24-7
M. Wt: 351.4 g/mol
InChI Key: RSRCCEHOSDDIPD-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione, also known as this compound, is a useful research compound. Its molecular formula is C17H21NO7 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

124756-24-7

Molecular Formula

C17H21NO7

Molecular Weight

351.4 g/mol

IUPAC Name

4,4-diethyl-2-(3,4,5-trimethoxybenzoyl)-1,2-oxazolidine-3,5-dione

InChI

InChI=1S/C17H21NO7/c1-6-17(7-2)15(20)18(25-16(17)21)14(19)10-8-11(22-3)13(24-5)12(9-10)23-4/h8-9H,6-7H2,1-5H3

InChI Key

RSRCCEHOSDDIPD-UHFFFAOYSA-N

SMILES

CCC1(C(=O)N(OC1=O)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC

Canonical SMILES

CCC1(C(=O)N(OC1=O)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC

124756-24-7

Synonyms

2-(3,4,5-trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione
2-DMBDI

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture consisting of 2.27 g (0.0100 mol) of 3,4,5-trimethoxybenzohydroxamic acid (recrystallized from absolute ethanol prior to the reaction), 5 ml of pyridine, and 100 ml of methylene chloride was prepared in a 250 ml round-bottom flask. The mixture was cooled in an ice bath, and 2.00 g (0.0101 mol) of diethylmalonyl chloride was added dropwise over a 15 minute period. The reaction mixture was stirred for one hour at room temperature after which time all of the hydroxamic acid had dissolved. The solution was extracted three times with 50 ml portions of water, four times 50 ml portions of 5% hydrochloric acid, and two times with 50 ml portions of 5% sodium carbonate. The methylene chloride solution was dried (MgSO4) and evaporated to dryness under reduced pressure to give 2.86g (81.5%) of crude 2-(3,4,5-trimethoxybenzoyl)-4,4-diethylisoxazolidine-3,5-dione; as a solid residue: mp 103-106° C. Recrystallization of 2.72 g of the crude product from 20 ml of absolute ethanol gave 2.14 g of 2-(3,4,5-trimethoxybenzoyl)-4,4-diethylisoxazolidine-3,5mp 107- 109.5° C.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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